Solvation Thermodynamics and Tautomeric Influence on the Solubility of 5-Propylpyrimidin-2-ol in Organic Solvents
Solvation Thermodynamics and Tautomeric Influence on the Solubility of 5-Propylpyrimidin-2-ol in Organic Solvents
Executive Summary
The rational selection of organic solvents for the extraction, crystallization, and formulation of active pharmaceutical ingredients (APIs) requires a deep understanding of molecular thermodynamics. 5-Propylpyrimidin-2-ol (CAS 64171-57-9) is a highly versatile heterocyclic building block used extensively in drug discovery. However, its solubility profile is not merely a function of its lipophilic propyl chain; it is heavily dictated by dynamic protomeric tautomerism.
As an Application Scientist, I approach solubility not as a static property, but as a dynamic equilibrium between the solute’s crystal lattice energy, its tautomeric state, and the cohesive energy density of the solvent. This whitepaper provides a comprehensive, self-validating framework for understanding and empirically determining the solubility of 5-propylpyrimidin-2-ol across various organic solvent classes.
Molecular Architecture & Tautomeric Causality
To predict the solubility of 5-propylpyrimidin-2-ol, one must first understand the structural duality of the pyrimidine-2-ol core. The molecule undergoes lactam-lactim tautomerism, existing in equilibrium between the 2-hydroxypyrimidine (lactim) and pyrimidin-2(1H)-one (lactam) forms.
The causality behind its solubility behavior lies in how different solvents interact with these tautomers:
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The Lactam Form (Oxo): Features a highly polarized N-H hydrogen bond donor and a C=O hydrogen bond acceptor. In polar solvents (e.g., Methanol, DMF), the dielectric constant of the solvent stabilizes the dipole moment of the oxo form, shifting the equilibrium heavily toward the lactam (). This form creates strong intermolecular crystal lattices that require high-energy solvent interactions to disrupt.
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The Lactim Form (Hydroxy): Preserves full aromaticity and is less polar. Theoretical ab initio studies confirm that in the gas phase or in non-polar solvents (e.g., Hexane, Toluene), the hydroxy tautomer predominates ().
The addition of the 5-propyl group introduces significant steric bulk and increases the dispersive forces (
Figure 1: Logical relationship between solvent polarity and tautomeric equilibrium.
Thermodynamic Framework: Hansen Solubility Parameters (HSP)
Rather than relying on trial and error, modern solubility profiling utilizes Hansen Solubility Parameters (HSP) to calculate the cohesive energy density of the solute-solvent system (). The total cohesive energy is divided into three parameters:
- (Dispersion): Driven by the 5-propyl chain.
- (Polarity): Driven by the pyrimidine ring nitrogen atoms.
- (Hydrogen Bonding): Driven by the -OH / -NH tautomeric centers.
Miscibility is maximized when the "distance" (
Quantitative Solubility Data
The following table summarizes the modeled thermodynamic parameters and empirical solubility trends for 5-propylpyrimidin-2-ol across standard organic solvents at 298.15 K.
| Solvent | Chemical Class | Estimated Mole Fraction Solubility ( | |||
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 | > 50.0 (High) |
| Methanol (MeOH) | Polar Protic | 15.1 | 12.3 | 22.3 | 25.4 (Moderate-High) |
| Dichloromethane (DCM) | Halogenated | 17.0 | 7.3 | 7.1 | 18.5 (Moderate) |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 15.8 | 5.3 | 7.2 | 12.8 (Moderate) |
| Hexane | Non-Polar | 14.9 | 0.0 | 0.0 | < 0.1 (Insoluble) |
Data extrapolated from established HSP models for pyrimidine derivatives and hybrid bioactive compounds ().
Self-Validating Experimental Protocol for Solubility Determination
To accurately measure the temperature-dependent solubility of 5-propylpyrimidin-2-ol, one must avoid common pitfalls such as pseudo-equilibrium states and solute adsorption. The following protocol utilizes a self-validating shake-flask method coupled with orthogonal HPLC-UV quantification.
Why this specific protocol? Filtration through standard 0.22 µm syringe filters is explicitly avoided here. The hydrophobic 5-propyl chain exhibits high non-specific binding to PTFE and nylon membranes, which artificially lowers the measured concentration of the supernatant. Centrifugation is the scientifically superior choice for phase separation in this context.
Step-by-Step Methodology
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Sample Preparation: Add an excess amount of 5-propylpyrimidin-2-ol (approx. 500 mg) to 10 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.
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Thermostatic Equilibration: Place the vials in a thermostatic shaking water bath at 298.15 K (± 0.05 K) at 150 rpm.
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Internal Validation (Equilibrium Check): Extract 100 µL aliquots at exactly 24 hours and 48 hours. The system is only considered to be at true thermodynamic equilibrium if the concentration difference between the 24h and 48h marks is
. If , continue shaking for an additional 24 hours. -
Phase Separation: Transfer the equilibrated suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes at the exact experimental temperature (298.15 K) to pellet all microcrystals without altering the solubility equilibrium.
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HPLC-UV Quantification: Dilute the clear supernatant with the mobile phase to fall within the linear dynamic range of the instrument. Analyze via HPLC-UV at
nm.-
Validation Check: The calibration curve must yield an
, and blank solvent injections must be run to ensure no matrix interference.
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Thermodynamic Modeling: Fit the acquired mole fraction data (
) across multiple temperatures to the modified Apelblat equation to extract the enthalpy ( ) and entropy ( ) of dissolution.
Figure 2: Self-validating high-throughput solubility screening workflow.
Implications for Drug Development
Understanding the interplay between the 5-propyl chain's lipophilicity and the pyrimidine core's tautomerism is critical for downstream processing. For instance, if a researcher wishes to crystallize 5-propylpyrimidin-2-ol, dissolving the compound in a high-
References
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Abbott, S. "HSP Basics | Practical Solubility Science." Steven Abbott Practical Science. Available at:[Link][1]
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Les, A., & Adamowicz, L. (1990). "Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives." The Journal of Physical Chemistry. Available at:[Link][2]
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Feng, G.-S., Chen, M.-W., Shi, L., & Zhou, Y.-G. (2018). "Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2-Hydroxypyrimidine/Pyrimidin-2(1H)-one Tautomers." Angewandte Chemie International Edition. Available at:[Link][3]
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Volkova, T. V., et al. (2022). "Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds." International Journal of Molecular Sciences (MDPI). Available at:[Link][4]
